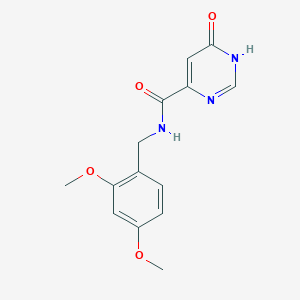

N-(2,4-dimethoxybenzyl)-6-hydroxypyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2,4-dimethoxybenzyl)-6-hydroxypyrimidine-4-carboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also has a carboxamide group (-CONH2), which is a functional group derived from carboxylic acid (-COOH) where the hydroxyl group (-OH) has been replaced by an amine group (-NH2) .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and FTIR spectroscopy .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Common reactions could include substitution reactions, oxidation-reduction reactions, and reactions with acids or bases .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, hydrophobicity, physical state, and vapor pressure, would be determined using various analytical techniques .

Applications De Recherche Scientifique

HIV-1 Integrase Inhibition

One of the notable applications of compounds related to "N-(2,4-dimethoxybenzyl)-6-hydroxypyrimidine-4-carboxamide" is as HIV-1 integrase inhibitors. These compounds exhibit potent inhibition of the HIV-integrase-catalyzed strand transfer process, a critical step in the HIV replication cycle. This research highlights the potential of these compounds as antiviral agents against HIV, showing significant pharmacokinetic properties and no liabilities in several counterscreening assays, indicating their potential as clinically useful antiviral agents (Pace et al., 2007).

Anticancer Activity

Another application is in anticancer therapy, where certain derivatives have been formulated as nanoparticles to evaluate their anticancer activity. These compounds have shown good anticancer activity against the MCF7 cancer cell line, demonstrating the compound's significance and potential as a potent inhibitor, particularly targeting p38α MAP Kinases. This suggests a promising avenue for cancer treatment, incorporating these compounds into nanoparticles for targeted therapy (Panneerselvam Theivendren et al., 2018).

Antibacterial Properties

Compounds structurally related to "this compound" have also been explored for their antibacterial properties, particularly those derived from marine-sourced compounds. The synthesis of these compounds involves efficient, scalable total synthesis processes highlighting their importance in developing new antibacterial drugs. This research underlines the potential of nature-inspired compounds in drug development, offering a base for new antibacterial agents (M. Joshi, Nicholas J. Dodge, 2021).

Gastric Acid Secretion Inhibition

Additionally, specific derivatives of "this compound" have been synthesized and evaluated for their ability to inhibit gastric acid secretion. These compounds have shown potent inhibitory activities, equivalent to or superior to known drugs like omeprazole. This suggests their potential as more promising agents for treating acid-related gastrointestinal disorders, offering an alternative with possibly lower drug metabolism interaction (H. Terauchi et al., 1997).

Mécanisme D'action

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(2,4-dimethoxybenzyl)-6-hydroxypyrimidine-4-carboxamide Therefore, the impact of these properties on the bioavailability of this compound is currently unknown .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of This compound

Safety and Hazards

Propriétés

IUPAC Name |

N-[(2,4-dimethoxyphenyl)methyl]-6-oxo-1H-pyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O4/c1-20-10-4-3-9(12(5-10)21-2)7-15-14(19)11-6-13(18)17-8-16-11/h3-6,8H,7H2,1-2H3,(H,15,19)(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXCYWRAQMVXSLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNC(=O)C2=CC(=O)NC=N2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2692683.png)

![3-methoxy-N-[4-(2-oxoazetidin-1-yl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2692685.png)

![2-{5-benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2692689.png)

![N-CYCLOHEXYL-2-{[8,9-DIMETHOXY-2-(4-NITROPHENYL)-[1,2,4]TRIAZOLO[1,5-C]QUINAZOLIN-5-YL]SULFANYL}BUTANAMIDE](/img/structure/B2692690.png)

![5-acetyl-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2692691.png)

![3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B2692692.png)

![3-methyl-N-[2-(4-pyridinyl)-4-pyrimidinyl]benzenecarboxamide](/img/structure/B2692695.png)

![(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B2692696.png)